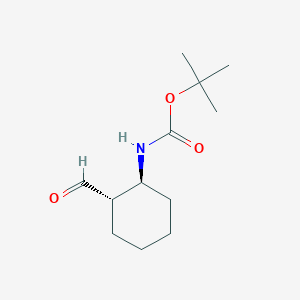

N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde is a chemical compound that has gained immense attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a derivative of cyclohexylamine and has a Boc protecting group attached to the amine group. The compound has been found to exhibit promising biological activities, making it a valuable candidate for drug development.

Scientific Research Applications

Synthesis of Pyrazolo[4,3-b]pyridines

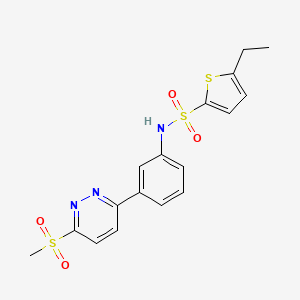

N-Boc-4-aminopyrazole-5-carbaldehydes, a class of compounds related to N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde, have been utilized in the Friendländer synthesis of pyrazolo[4,3-b]pyridines. These reactions, conducted in refluxing acetic acid with pyrrolidine, enable the formation of 5-substituted and carbo[b]fused pyrazolo[4,3-b]pyridines, showcasing the compound's utility in heterocyclic compound synthesis (Yakovenko et al., 2019).

Preparation of Benzoheterocyclic Carbaldehydes

The preparation of benzoheterocyclic carbaldehydes, including those related to this compound, involves starting with methyl-substituted 2-aminobenzoheterocycles. The nitrogen is protected as an N,N-diBoc derivative, followed by radical halogenation and a silver nitrite/dimethylsulfoxide-mediated conversion to the aldehyde functionality. This method highlights the compound's role in synthesizing benzoheterocyclic frameworks (Luzzio & Wlodarczyk, 2009).

Chemoenzymatic Synthesis of Diamines

An efficient chemoenzymatic method has been developed for preparing optically active primary–tertiary trans-cycloalkane-1,2-diamines starting from (±)-trans-N, N-diallylcycloalkane-1,2-diamine. These findings demonstrate the utility of N-Boc protected intermediates in the synthesis of complex diamine structures, further underlining the significance of compounds like this compound in organic synthesis (Quijada et al., 2009).

Passerini Multicomponent Reaction

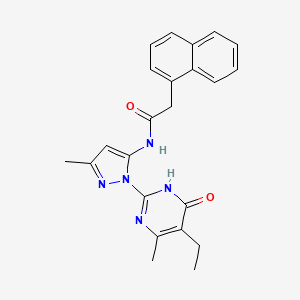

The compound's derivatives have been applied in the Passerini three-component condensation to create complex peptide-like structures. This showcases the compound's versatility in combinatorial chemistry and potential for synthesizing enzyme inhibitors (Banfi et al., 2000).

Synthesis of Triazolopyridines

In another study, 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes reacted with cycloalkanones and other compounds under reflux in acetic acid, demonstrating the compound's utility in synthesizing [1,2,3]triazolo[4,5-b]pyridines (Syrota et al., 2020).

Mechanism of Action

Target of Action

N-Boc-(+/-)-trans-2-aminocyclohexyl-carbaldehyde, also known as tert-butyl N-[(1S,2S)-2-formylcyclohexyl]carbamate, is primarily used as a protective group for amines in organic synthesis . The compound’s primary targets are the amine groups present in various biomolecules .

Mode of Action

The compound interacts with its targets (amine groups) by forming Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group of this compound is stable towards most nucleophiles and bases .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of peptides and proteins. The Boc group of this compound provides stability during these synthesis processes, preventing unwanted side reactions .

Pharmacokinetics

The compound’s bioavailability is likely influenced by its stability and resistance to nucleophilic reagents and alkaline reaction conditions .

Result of Action

The result of the action of this compound is the formation of Boc-protected amines and amino acids. These protected amines can then be used in further synthetic steps, such as peptide synthesis .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the Boc group is stable under a wide range of pH conditions and temperatures . It can be cleaved under anhydrous acidic conditions .

properties

IUPAC Name |

tert-butyl N-[(1S,2S)-2-formylcyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQREOBBZDSHPN-ZJUUUORDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2581387.png)

![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2581388.png)

![8-(2,5-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581391.png)

![3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol](/img/structure/B2581392.png)

![3-(4-bromophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2581396.png)

![4-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2581399.png)

![N-(3-fluorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2581401.png)

![1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2581403.png)

![(1S,2S,5R,6S)-2-Amino-6-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2581407.png)